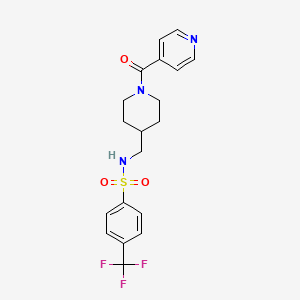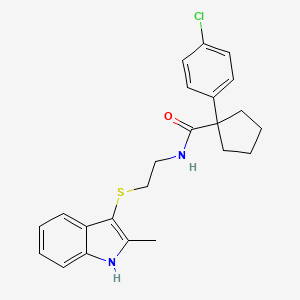
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H25ClN2OS and its molecular weight is 412.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on similar compounds, such as triclosan and its by-products, has focused on their antimicrobial properties. Triclosan, a widely used antibacterial agent, has been studied for its occurrence, toxicity, and degradation in the environment, demonstrating its broad-spectrum antimicrobial effectiveness in various consumer products. Such studies suggest potential antimicrobial research applications for related compounds, including assessing their environmental behaviors and risks associated with their widespread use (Bedoux et al., 2012).
Environmental Toxicity and Degradation
The environmental impact of chlorophenols, a group related to chlorophenyl compounds, has been reviewed, focusing on their toxicity to both mammalian and aquatic life. This research avenue is crucial for understanding the environmental fate of similar compounds and their potential toxicological effects, providing insights into the need for studies on the degradation pathways, bioaccumulation, and overall environmental impact of new chemicals introduced into ecosystems (Krijgsheld & Gen, 1986).
Herbicide and Pesticide Research
Compounds with chlorophenyl and indolyl groups have been explored for their use in herbicides and pesticides. For instance, the sorption behaviors, environmental persistence, and efficacy of phenoxy herbicides like 2,4-D have been extensively studied. These studies provide a framework for evaluating new compounds for agricultural applications, focusing on their efficacy, environmental fate, and potential non-target effects, which could be relevant for the compound (Werner et al., 2012).
Potential for New Therapeutic Agents
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the exploration of various chemical structures. Compounds with specific functional groups are being investigated for their ability to induce cell death in cancer cells while sparing healthy cells, suggesting a potential research application for 1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide in the development of targeted cancer therapies (Sugita et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-16-21(19-6-2-3-7-20(19)26-16)28-15-14-25-22(27)23(12-4-5-13-23)17-8-10-18(24)11-9-17/h2-3,6-11,26H,4-5,12-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOPTVMDQMLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)
![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)


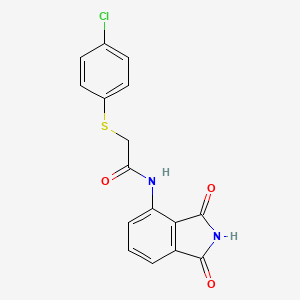
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)
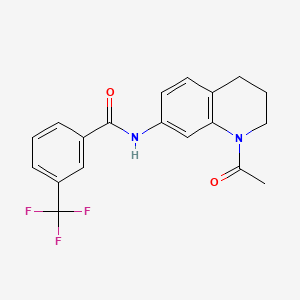
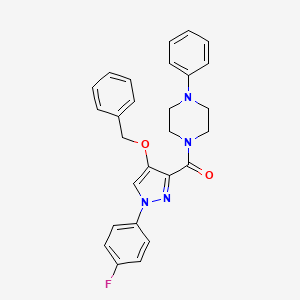
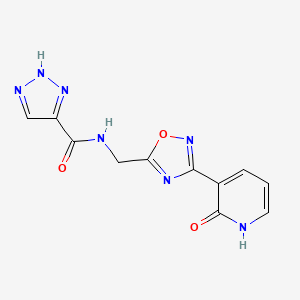
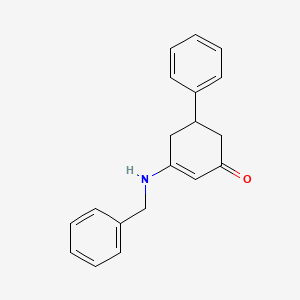
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
